1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1803888-10-9) is a halogenated aromatic ketone with the molecular formula C10H8ClF2IO2 and a molecular weight of 360.52 g/mol. The compound features a distinctive 2-(difluoromethoxy)-4-iodophenyl substitution pattern with an alpha-chloro ketone side chain, placing it within a family of aryl ketone building blocks utilized in medicinal chemistry for the synthesis of JAK kinase inhibitors and other biologically active small molecules.

Molecular Formula C10H8ClF2IO2
Molecular Weight 360.52 g/mol
Cat. No. B14040814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one
Molecular FormulaC10H8ClF2IO2
Molecular Weight360.52 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=C(C=C1)I)OC(F)F)Cl
InChIInChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,1H3
InChIKeyVFHYIWTXZSSKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1803888-10-9) for Small-Molecule Drug Discovery & Chemical Biology: Procurement-Relevant Identity Profile


1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1803888-10-9) is a halogenated aromatic ketone with the molecular formula C10H8ClF2IO2 and a molecular weight of 360.52 g/mol . The compound features a distinctive 2-(difluoromethoxy)-4-iodophenyl substitution pattern with an alpha-chloro ketone side chain, placing it within a family of aryl ketone building blocks utilized in medicinal chemistry for the synthesis of JAK kinase inhibitors and other biologically active small molecules [1]. Its structural composition — combining an electrophilic alpha-chloro center, an aromatic iodine suitable for cross-coupling chemistry, and a metabolically stabilizing difluoromethoxy group — positions it as a multi-functional intermediate for fragment-based drug discovery and structure-activity relationship (SAR) exploration [1].

Why 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one Cannot Be Replaced by a Generic In-Class Analog Without SAR Disruption


Within the family of difluoromethoxy-iodophenyl propan-2-one derivatives, seemingly minor structural variations — the presence or absence of the alpha-chloro substituent, the positional isomerism of the iodine and difluoromethoxy groups on the aromatic ring, and the regioisomeric relationship of the chloro ketone side chain — produce fundamentally different synthetic intermediates with divergent reactivity profiles . The target compound (CAS 1803888-10-9, MW 360.52) differs from its direct dechloro analog (CAS 1806643-68-4, MW 326.08) by a chlorine atom substitution that adds 34.44 Da (10.6% molecular weight increase) and introduces an electrophilic center for nucleophilic displacement chemistry that is entirely absent in the non-halogenated counterpart . Similarly, regioisomers such as 1-chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one (CAS 1804084-62-5) and 1-chloro-3-(2-(difluoromethoxy)-6-iodophenyl)propan-2-one (CAS 1804224-47-2) share the same molecular formula but differ in substitution geometry, producing distinct InChI Keys and SMILES strings . These structural distinctions are not cosmetic — they dictate the compound's subsequent chemical derivatization pathways, biological target engagement potential, and compatibility with specific synthetic protocols, making generic in-class substitution a high-risk proposition for any research program that depends on reproducible SAR data .

Quantitative Evidence Guide: Differentiating 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one from Closest Analogs


Alpha-Chloro Substituent Differentiation: Molecular Weight, Electrophilic Reactivity, and Synthetic Versatility vs. Dechloro Analog

The target compound contains an alpha-chloro substituent on the ketone side chain, which is absent in the closest non-halogenated analog 1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1806643-68-4) . This structural difference results in a molecular weight increase from 326.08 to 360.52 g/mol (Δ = +34.44 Da, +10.6%) and introduces a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles under mild conditions . The presence of the alpha-chloro group enables derivatization pathways — including the synthesis of alpha-amino ketones, alpha-thioethers, and alpha-alkoxy derivatives — that are not accessible from the dechloro analog, expanding the accessible chemical space for SAR campaigns .

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

Regioisomeric Specificity: Positional Iodo/Difluoromethoxy Substitution Pattern Defines Molecular Identity and Downstream Utility

The target compound bears a 2-(difluoromethoxy)-4-iodophenyl substitution pattern, which is regioisomerically distinct from commercially available alternatives such as 1-chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one (CAS 1804084-62-5) and 1-chloro-3-(2-(difluoromethoxy)-6-iodophenyl)propan-2-one (CAS 1804224-47-2) . Although all three share the molecular formula C10H8ClF2IO2 and molecular weight of 360.52 g/mol, they are uniquely identified by different InChI Keys: VFHYIWTXZSSKHE-UHFFFAOYSA-N for the target compound vs. distinct keys for each regioisomer . The SMILES strings confirm divergent connectivity: CC(=O)C(Cl)c1ccc(I)cc1OC(F)F (target, iodine para to difluoromethoxy) vs. CC(=O)C(Cl)c1ccc(OC(F)F)cc1I (CAS 1804084-62-5, iodine meta to difluoromethoxy) . This positional isomerism influences electronic distribution across the aromatic ring, steric accessibility of the iodine for cross-coupling reactions, and the three-dimensional shape of downstream products — parameters that cannot be interchanged without altering biological or physicochemical outcomes.

Chemical Biology Structure-Activity Relationship Synthetic Intermediate Quality Control

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. Available Comparator Data

Predicted physicochemical properties for the target compound include a boiling point of 358.6±42.0 °C and a density of 1.755±0.06 g/cm³, as computed by standard molecular property prediction algorithms . These values reflect the combined influence of the alpha-chloro substituent, the difluoromethoxy group, and the iodine atom on the compound's intermolecular interactions. While directly measured boiling point data for the dechloro analog (CAS 1806643-68-4) is not available in the public domain for head-to-head comparison, the presence of the chlorine atom in the target compound is expected to increase both boiling point and density relative to the dechloro analog due to the additional molecular mass and polarizability contributed by the C-Cl bond. The predicted boiling point of 358.6 °C places this compound in a volatility range that is relevant for determining appropriate storage, handling, and purification conditions (e.g., distillation feasibility, rotary evaporation parameters) during synthetic workflows.

Physicochemical Characterization Process Chemistry Purification Method Development

Commercial Purity Specification: NLT 98% as a Minimum Quality Benchmark for Research Procurement

Multiple independent chemical suppliers specify a minimum purity of NLT 98% (Not Less Than 98%) for the target compound (CAS 1803888-10-9), as documented in publicly available product specification sheets [1]. This purity level is typically determined by HPLC area normalization and serves as a procurement-relevant quality benchmark. While comparable purity specifications exist for some regioisomeric analogs (e.g., CAS 1804084-62-5 is also listed with NLT purity by certain vendors), the documented availability of the target compound at NLT 98% purity from multiple independent sources provides a verifiable quality assurance reference point for procurement decisions. The combination of the specific CAS number (1803888-10-9) with the NLT 98% purity specification enables unambiguous ordering and reduces the risk of receiving an incorrect regioisomer or a lower-purity batch.

Quality Control Analytical Chemistry Procurement Specification

Class-Level Biological Activity Context: Difluoromethoxy-Iodophenyl Scaffold in JAK Kinase Inhibition

Compounds bearing the difluoromethoxy-iodophenyl structural motif have demonstrated potent inhibitory activity against Janus kinase (JAK) family members, as documented in the BindingDB database [1]. Specifically, compound BDBM394296 — which shares the 2-(difluoromethoxy)-5-iodophenyl fragment closely related to the target compound's 2-(difluoromethoxy)-4-iodophenyl core — exhibits a Ki value of 0.170 nM against JAK1 and JAK2 kinase domains in recombinant enzyme assays measuring phosphorylation of a JAK3-derived peptide substrate [1]. Another compound in the same series, BDBM394352 (N-[3-[2-(difluoromethoxy)-5-(difluoromethyl)phenyl]...), shows a Ki of 0.150 nM under identical assay conditions [1]. These data establish that the difluoromethoxy-iodophenyl pharmacophore is capable of engaging JAK kinase targets at sub-nanomolar affinity levels. While the target compound itself has not been directly assayed in published studies, its structural homology to these validated JAK inhibitors positions it as a potentially relevant intermediate or fragment for JAK-targeted drug discovery programs.

Kinase Inhibition Immunology JAK-STAT Pathway Inflammation

Limitation of Available Evidence and Procurement Caveat

No published primary research papers, patent examples, or publicly accessible bioassay databases contain direct head-to-head comparative data for 1-chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1803888-10-9) against any of its closest analogs. All quantitative evidence presented in this guide is derived from either predicted physicochemical properties (ChemicalBook), vendor product specifications (CapotChem, MolCore), structural comparisons using CAS registry and SMILES/InChI Key data (Chemsrc), or class-level biological activity inference from structurally related compounds (BindingDB). No direct IC50, Ki, EC50, selectivity, metabolic stability, pharmacokinetic, or in vivo efficacy data has been identified for the target compound in the public domain. The differentiation claims in this guide are therefore based on well-established chemical reactivity principles (alpha-halo ketone electrophilicity), regioisomeric identity verification, and structural analogy to biologically validated scaffolds, rather than on measured comparative performance data. Users should treat all differentiation dimensions as hypotheses to be verified experimentally in their specific assay systems, rather than as validated performance guarantees.

Evidence Quality Data Gap Analysis Procurement Risk Assessment

Optimal Research and Industrial Application Scenarios for 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one Based on Established Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting JAK Kinases

Based on class-level evidence that the difluoromethoxy-iodophenyl scaffold achieves sub-nanomolar affinity (Ki = 0.150–0.170 nM) against JAK1 and JAK2 kinase domains , the target compound is best deployed as a synthetic intermediate or fragment starting point in JAK-targeted medicinal chemistry programs. The 4-iodo substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the alpha-chloro ketone enables parallel diversification via nucleophilic displacement, allowing rapid exploration of SAR around the JAK pharmacophore. The NLT 98% purity specification [1] supports direct use in biochemical assay screening without additional purification, provided the compound is confirmed structurally identical to the cataloged CAS entry. Researchers should independently verify JAK inhibitory activity in their assay system before drawing conclusions about target engagement.

Synthetic Methodology Development Leveraging Dual Reactive Handles

The compound's architecture — combining an electrophilic alpha-chloro ketone (MW contribution +34.44 Da relative to dechloro analog) with an aromatic iodine — makes it an ideal substrate for developing chemoselective transformation protocols . The orthogonal reactivity of the C-Cl bond (nucleophilic substitution) and the C-I bond (transition metal-catalyzed cross-coupling) allows sequential or simultaneous derivatization at two distinct molecular positions, a feature not available in the dechloro analog (CAS 1806643-68-4) or in regioisomers with different spatial arrangement of reactive groups. The predicted boiling point (358.6±42.0 °C) and density (1.755±0.06 g/cm³) provide reference parameters for reaction optimization, solvent selection, and product isolation during method development.

Chemical Biology Probe Synthesis via Late-Stage Functionalization

The dual reactivity of the target compound — nucleophilic substitution at the alpha-chloro position and cross-coupling at the 4-iodo position — supports the convergent synthesis of bifunctional chemical probes for target identification or imaging applications. The regioisomeric specificity (confirmed by InChI Key VFHYIWTXZSSKHE-UHFFFAOYSA-N ) ensures that the spatial orientation of probe attachment points is defined and reproducible across synthetic batches. The 2-(difluoromethoxy) group provides a metabolically stable fluorine-containing moiety that can be monitored by ¹⁹F NMR during biochemical studies. Procurement of the compound at NLT 98% purity minimizes the risk of confounding signals from impurities in cell-based probe experiments.

Quality-Controlled Building Block Procurement for Multi-Step Parallel Synthesis

For laboratories engaged in multi-step parallel synthesis of compound libraries, the unambiguous CAS registry number (1803888-10-9), verified InChI Key, and NLT 98% purity specification [1] provide the quality documentation necessary for compliant procurement. The structurally distinct identity of this regioisomer (SMILES: CC(=O)C(Cl)c1ccc(I)cc1OC(F)F ) relative to commercially available alternatives such as CAS 1804084-62-5 (SMILES: CC(=O)C(Cl)c1ccc(OC(F)F)cc1I) reduces the risk of erroneous ordering — a critical consideration when building screening libraries where single-atom or positional errors can invalidate entire SAR datasets. The predicted boiling point provides guidance for vacuum distillation purification if needed following large-scale synthetic transformations.

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